GIRK2 Potassium Channel Screen: Complete Inactivity vs. Known GIRK Modulators
This compound was screened in a Vanderbilt HTS dose-response assay against the G protein-activated inward rectifier potassium channel 2 (GIRK2) and scored INACTIVE at every concentration tested (0.024 μM to 25 μM) . By contrast, the established GIRK inhibitor Tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM . The target compound's complete lack of activity at concentrations exceeding the IC50 of a known modulator constitutes a meaningful functional differentiation: for researchers seeking GIRK2-active compounds, this molecule serves as a confirmed negative control; for those seeking GIRK2-inactive oxalamides for other target classes, it provides a selectivity starting point.
| Evidence Dimension | GIRK2 channel modulation (Vanderbilt HTS dose-response assay) |
|---|---|
| Target Compound Data | INACTIVE at 0.024, 0.15, 0.94, 2.8, 8.3, and 25 μM |
| Comparator Or Baseline | Tipepidine: IC50 = 7.0 μM against DA D2 receptor-mediated GIRK currents (electrophysiology) |
| Quantified Difference | Target compound shows no detectable activity at concentrations up to ~3.6× the IC50 of the comparator Tipepidine |
| Conditions | Vanderbilt HTS GIRK2 counterscreen; cell-based system using plate reader; HepG2 cytotoxicity assay also negative |
Why This Matters
This is the only publicly available functional data for this compound and directly informs selection as a validated negative control or as a probe requiring GIRK2 inactivity.
